molecular formula C7H11ClN2OS B2603701 5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole CAS No. 1421602-63-2

5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole

Cat. No.: B2603701
CAS No.: 1421602-63-2
M. Wt: 206.69
InChI Key: PDHBYUKLXUKRRI-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole ( 1421602-63-2) is a high-purity, specialized heterocyclic compound offered as a key chemical building block for advanced research and development. With the molecular formula C7H11ClN2OS and a molecular weight of 206.69, this 1,2,4-oxadiazole derivative is characterized by its reactive chloromethyl group and a unique 1-(ethylsulfanyl)ethyl side chain, making it a versatile intermediate for synthetic organic and medicinal chemistry. This compound is of significant research value as a precursor in the design and synthesis of novel molecules with potential biological activity. The 1,2,4-oxadiazole ring system is a privileged scaffold in drug discovery, known for its bioisosteric properties, often serving as a surrogate for esters and amides to improve metabolic stability . Recent scientific literature highlights that 1,2,4-oxadiazole derivatives are extensively investigated for a wide spectrum of biological activities, including their promising role as Succinate Dehydrogenase Inhibitors (SDHIs) . SDH is a critical enzyme in the fungal mitochondrial respiratory chain, and its inhibition is a established mechanism for antifungal agents . Researchers are exploring such compounds for the development of new antifungals targeting plant pathogens, making this chemical a valuable candidate for agrochemical research . Furthermore, the reactive handles present in its structure allow for further functionalization, enabling researchers to create diverse compound libraries for screening against various biological targets. Applications: This product is intended for use in chemical synthesis, pharmaceutical research, and agrochemical discovery, specifically as a core scaffold for developing novel SDH inhibitors and other bioactive molecules. Safety Information: Please refer to the available Safety Data Sheet (SDS) for comprehensive handling and hazard information. Important Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Properties

IUPAC Name

5-(chloromethyl)-3-(1-ethylsulfanylethyl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2OS/c1-3-12-5(2)7-9-6(4-8)11-10-7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHBYUKLXUKRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C)C1=NOC(=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazide with a chloromethyl ketone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl moiety (-CH2_2Cl) is highly reactive toward nucleophilic substitution (SN_\text{N}2), enabling functionalization with diverse nucleophiles:

Table 1: Nucleophilic Substitution Reactions

NucleophileConditionsProductYield (%)Source
SCN⁻KSCN, TBAB, MeCN, 82°C, 4 h5-(thiocyanatomethyl)-oxadiazole85–99
CN⁻KCN, MeCN, reflux5-(cyanomethyl)-oxadiazole75–90
RS⁻/RO⁻RSH/ROH, KOH, ethanol, reflux5-(alkyl/arylthio/oxy-methyl)-oxadiazole70–88

Reactivity of the Ethylsulfanyl Group

The ethylsulfanyl (-S-CH2_2CH3_3) substituent undergoes oxidation and alkylation:

  • Oxidation : Treatment with hydrogen peroxide (H2_2O2_2) or meta-chloroperbenzoic acid (mCPBA) converts the sulfide to sulfoxide (-SO-CH2_2CH3_3) or sulfone (-SO2_2-CH2_2CH3_3) .

  • Alkylation : The sulfur atom can react with alkyl halides (e.g., methyl iodide) under basic conditions to form sulfonium salts. For example, refluxing with methyl iodide and ethanolic KOH yields 5-(chloromethyl)-3-[1-(ethylmethylsulfonium)ethyl]-1,2,4-oxadiazole iodide .

Cyclization and Tautomerism

  • Thione-Thiol Tautomerism : The oxadiazole ring exhibits tautomerism between thione (-C=S) and thiol (-SH) forms, confirmed by 13C^{13}\text{C} NMR (δ ≈ 186 ppm for C=S) and IR spectroscopy (NH stretching at 3256–3363 cm1^{-1}) .

  • Intramolecular Cyclization : Under acidic conditions, the ethylsulfanyl group can participate in cyclization reactions, forming fused heterocycles (e.g., thiazoles) .

Antibacterial Activity

While not directly studied for this compound, structurally related 1,2,4-oxadiazoles with chloromethyl groups exhibit potent antibacterial activity. For example, trifluoromethylpyridine oxadiazoles show EC50_{50} values as low as 7.2 μg/mL against Xanthomonas oryzae, suggesting potential agrochemical applications .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole. Research indicates that compounds within this class exhibit significant activity against various cancer cell lines. For instance:

  • Antiproliferative Activity : A study demonstrated that certain 1,2,4-oxadiazole derivatives exhibited selective antiproliferative effects against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. The introduction of electron-withdrawing groups was found to enhance biological activity significantly .
  • Mechanisms of Action : The anticancer effects are often attributed to apoptosis induction and cell cycle arrest at the G1 phase. Compounds have been shown to increase caspase activity, indicating their potential as pro-apoptotic agents .

Anti-inflammatory and Analgesic Properties

Oxadiazole derivatives have also been explored for their anti-inflammatory properties. For example:

  • In Vivo Studies : Compounds similar to this compound have demonstrated anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). One study reported anti-inflammatory activities of certain oxadiazoles that were effective at dosages similar to indomethacin .

Neuropharmacological Effects

The neuropharmacological applications of oxadiazoles are notable:

  • Anti-convulsant Activity : Some derivatives have shown promise in treating epilepsy and other neurological disorders through mechanisms that involve modulation of neurotransmitter systems .

Table 1: Summary of Biological Activities of Oxadiazole Derivatives

CompoundActivity TypeCell Line/ModelIC50 Value (µM)Reference
This compoundAnticancerHCT-116TBD
Novel Oxadiazole DerivativeAnti-inflammatoryIndomethacin Model20 mg/kg
Oxadiazole Derivative XAnti-convulsantMouse ModelTBD

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural analogs, their substituents, and synthetic yields:

Compound Name Position 3 Substituent Position 5 Substituent Yield Key Data/Applications Reference ID
Target Compound [1-(Ethylsulfanyl)ethyl] Chloromethyl N/A N/A -
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a) Phenyl Chloromethyl 80% ¹H NMR (δ 4.75, s, 2H); ESI-MS m/z 195
5-(Chloromethyl)-3-(4-tolyl)-1,2,4-oxadiazole (6b) 4-Methylphenyl Chloromethyl N/A -
5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (11) 4-Trifluoromethylphenyl Chloromethyl 48% Pale yellow oil; Rf = 0.75
5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole Pyridazin-3-yl Chloromethyl N/A CAS 1192150-19-8; C₇H₅ClN₄O
5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole 2-Fluorophenyl Chloromethyl N/A CAS 110704-45-5
3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole 4-Bromophenyl Chloromethyl N/A Exact mass 271.955896

Key Observations

Substituent Effects on Yield :

  • Electron-neutral substituents (e.g., phenyl in 6a) yield higher efficiencies (80%) compared to electron-withdrawing groups like trifluoromethyl (48% for 11) . This suggests steric or electronic factors influence cyclization.
  • Sulfur-containing groups (e.g., ethylsulfanylethyl in the target compound) may alter reaction kinetics due to their nucleophilicity, though specific data is lacking.

Physicochemical Properties: Fluorinated analogs (e.g., 2-fluorophenyl in ) likely exhibit increased lipophilicity (logP) compared to non-halogenated derivatives.

Spectroscopic Consistency :

  • Chloromethyl groups consistently show ¹H NMR signals near δ 4.7–4.8 (singlet, 2H) across derivatives (e.g., 6a, 6b) .

Biological Activity

5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its effects on various biological targets, structure-activity relationships (SAR), and relevant case studies.

Overview of Oxadiazole Compounds

Oxadiazoles are five-membered heterocyclic compounds characterized by the presence of two nitrogen atoms and one oxygen atom in their ring structure. They have been extensively studied for their pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and analgesic activities . The specific compound of interest, this compound, exhibits unique properties that may enhance its therapeutic efficacy.

Antiproliferative Activity

Recent studies have demonstrated that oxadiazole derivatives can act as potent antiproliferative agents against various cancer cell lines. For instance, a library of oxadiazole derivatives was synthesized and tested for cytotoxicity using the MTT assay against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Some derivatives exhibited significant cytotoxic effects and were found to inhibit topoisomerase I activity, suggesting a potential mechanism for their anticancer effects .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the oxadiazole ring can significantly influence biological activity. For instance, substituents such as halogens or alkyl groups at the 5-position have been associated with enhanced anti-inflammatory activity. The presence of an ethylsulfanyl group in this compound may also contribute to its biological profile by improving solubility or enhancing interaction with biological targets .

Case Studies

  • Topoisomerase Inhibition : A study exploring a series of oxadiazole derivatives revealed that certain compounds effectively inhibited topoisomerase I. The docking studies supported these findings by showing favorable interactions between the compounds and the enzyme's active site .
  • FXR Antagonism : Compounds with a similar oxadiazole core have been identified as farnesoid X receptor (FXR) antagonists. In vitro assays demonstrated that some derivatives could modulate FXR activity in liver cell lines, indicating their potential role in metabolic disorders .
  • Antimicrobial Activity : Research has shown that oxadiazoles exhibit varying degrees of antibacterial and antifungal activities. For instance, certain derivatives demonstrated significant effectiveness against Gram-positive and Gram-negative bacteria as well as various Candida species .

Data Summary

Biological ActivityCell Line/TargetMechanismReference
AntiproliferativeHCT-116Topoisomerase I inhibition
FXR AntagonismHepG2Receptor modulation
AntibacterialVarious bacteriaCell wall disruption
AntifungalCandida spp.Membrane disruption

Q & A

Q. What strategies enable the synthesis of enantiomerically pure oxadiazole derivatives?

  • Methodological Answer : Utilize iridium-catalyzed asymmetric amination (e.g., with chiral phosphine ligands) to introduce stereocenters. Confirm enantiomeric excess (ee) via SFC or chiral HPLC. X-ray crystallography of intermediates ensures stereochemical fidelity .

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